1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone
Description
Properties
IUPAC Name |
1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-2-(3-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-17-5-4-6-20(13-17)26-16-21(25)23-9-7-19(8-10-23)15-24-12-11-22(3)14-18(24)2/h4-6,13,18-19H,7-12,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSPFYIPSWZGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)COC3=CC=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their functionalization and coupling. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on empirical formula.
Key Observations:
- Electron-Withdrawing vs. In contrast, the target compound’s 2,4-dimethylpiperazine and m-tolyloxy groups provide electron-rich regions, which may favor interactions with hydrophobic enzyme pockets.
- Solubility Modulation : The hydrochloride salt derivative in demonstrates how ionic forms improve aqueous solubility, a property absent in the neutral target compound .
- Biological Target Specificity : The quinazoline moiety in 16d suggests tyrosine kinase inhibition, whereas the trifluoromethylphenyl group in MK29 () aligns with serotonin receptor modulation, highlighting substituent-driven target divergence .
Pharmacological and Functional Insights
- Antifungal Activity: Sertaconazole (), a structurally distinct ethanone derivative with imidazole and dichlorophenyl groups, demonstrates potent antifungal effects, underscoring the role of halogenation in microbial targeting .
- CNS Applications: The Risperidone-related compound in and MK29 () imply that piperidine-piperazine-ethanone scaffolds are viable for CNS drug development .
Biological Activity
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone, a complex organic compound, is part of the piperazine derivative family. This compound exhibits a range of biological activities, particularly in the fields of pharmacology and biochemistry. Its structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 281.44 g/mol. The presence of both piperazine and piperidine rings contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.44 g/mol |
| CAS Number | 1421472-39-0 |
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes within biological systems. The compound has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, with growth inhibition percentages ranging from 56% to 93% at a concentration of 40 μg/mL.
Biochemical Pathways
The compound likely disrupts critical biochemical pathways essential for the survival and replication of Plasmodium falciparum. This includes interference with metabolic processes that are vital for the parasite's lifecycle.
Study on Antimalarial Efficacy
A study conducted on various piperazine derivatives, including this compound, showed significant inhibition rates against Plasmodium falciparum. The study highlighted that modifications in the piperazine ring could enhance antimalarial activity, suggesting further research into structure-activity relationships (SAR) is warranted.
Comparative Analysis
In a comparative study involving similar compounds such as 1-(4-(Methylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone, it was found that variations in alkyl chain length and functional groups significantly influenced biological activity. This underscores the importance of structural modifications in enhancing pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
